Physicochemical Differentiation from Non-Halogenated or Mono-Halogenated Triazoloquinazoline Analogs
3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline exhibits a computed XLogP3-AA of 4.3 [1]. This is higher than that of a closely related mono-fluorinated analog, 3-(4-fluorophenyl)-5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline (compound 5h), which has a predicted logP of approximately 3.2 [2]. The target compound also has zero hydrogen bond donors, unlike the 5-aminoaryl-substituted triazoloquinazoline fluorophores which possess donor NH groups [3]. The higher logP and absence of H-bond donors predict superior membrane permeability and a potential advantage for crossing the blood-brain barrier.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 3-(4-fluorophenyl)-5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline (compound 5h): predicted logP ~3.2 |
| Quantified Difference | Δ logP ≈ +1.1 log units |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
A logP difference of >1 unit signifies a substantial increase in lipophilicity, which directly impacts the compound's partitioning behavior, solubility, and suitability for cell-based assays or in vivo studies targeting the CNS.
- [1] PubChem. (2026). Compound Summary for CID 17594139: 3-(4-Bromophenyl)-9-fluoro-1,2,4-triazolo[4,3-c]quinazoline. National Center for Biotechnology Information. View Source
- [2] Kaushik, P., et al. (2025). Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis, characterization, anti-breast cancer agents, ABTS radical scavenging efficacy, molecular docking, and DFT studies. Indian Journal of Chemistry, 64(1), 14219. View Source
- [3] Molecules. (2024). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines. 29(11). View Source
